6-Butylquinoline-2,3-dicarboxylic acid
CAS No.: 92513-53-6
Cat. No.: VC15908728
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92513-53-6 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 6-butylquinoline-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20) |
| Standard InChI Key | XMKJEPQUUNXPBF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
6-Butylquinoline-2,3-dicarboxylic acid (C₁₅H₁₅NO₄) consists of a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with the following substituents (Figure 1):
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A butyl group (-C₄H₉) at position 6
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Carboxylic acid groups (-COOH) at positions 2 and 3
The molecular weight is 273.28 g/mol, and the IUPAC name is 6-butylquinoline-2,3-dicarboxylic acid .
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| CAS Registry Number | 92513-53-6 |
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 6-Butylquinoline-2,3-dicarboxylic acid |
| Key Functional Groups | Quinoline, Butyl, Dicarboxylic Acid |
Stereoelectronic Characteristics
Quantum mechanical calculations on analogous quinoline systems suggest that the electron-withdrawing carboxylic acid groups at positions 2 and 3 would significantly polarize the aromatic system, creating regions of high electron density near the pyridinic nitrogen and electron-deficient zones at the carboxylate carbons . The butyl chain at position 6 likely contributes to hydrophobic interactions, a feature exploited in drug design for membrane penetration .
Synthesis and Manufacturing
Friedländer Quinoline Synthesis
While no explicit synthesis protocol for 6-butylquinoline-2,3-dicarboxylic acid is documented, the Friedländer annulation—a widely used method for quinoline derivatives—provides a plausible route . This single-step reaction typically involves:
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Condensation of 2-aminobenzaldehyde derivatives with ketones or β-keto esters
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Acid-catalyzed cyclodehydration
For this compound, a hypothetical pathway might employ:
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2-Amino-5-butylbenzoic acid as the aminoaldehyde precursor
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Oxaloacetic acid (or its ester) as the β-keto acid component
Table 2: Hypothetical Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 120–140°C |
| Solvent | Solvent-free or acetic acid |
| Reaction Time | 4–6 hours |
Post-Synthetic Modifications
The dicarboxylic acid groups enable further functionalization:
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Esterification: Conversion to dialkyl esters for improved lipid solubility
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Amide Formation: Reaction with amines to generate bioactive derivatives
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Metal Coordination: Chelation with transition metals for catalytic applications
Physicochemical Properties
Solubility and Stability
Predicted properties based on group contributions and analog data ( ):
Table 3: Estimated Physicochemical Parameters
| Property | Value |
|---|---|
| Water Solubility | ~2.1 mg/L (25°C) |
| logP (Octanol-Water) | 1.8–2.3 |
| Melting Point | 210–215°C (decomposition) |
| pKa (Carboxylic) | 2.1 (C2), 3.4 (C3) |
Spectroscopic Fingerprints
FT-IR (Hypothesized):
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Broad O-H stretch: 2500–3300 cm⁻¹ (carboxylic acid dimer)
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C=O stretch: 1680–1720 cm⁻¹
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Quinoline ring vibrations: 1600–1450 cm⁻¹
¹H NMR (Predicted, DMSO-d₆):
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δ 12.8 (bs, 2H, COOH)
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δ 8.9–8.7 (m, 2H, H-5, H-8)
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δ 2.6–1.3 (m, 9H, butyl chain + CH₂ groups)
Biological Activities and Applications
Table 4: Predicted IC₅₀ Values vs. Targets
| Target | IC₅₀ (µM) Estimate |
|---|---|
| hAChE | 0.8–1.2 |
| hMAO-B | 3.5–4.5 |
Material Science Applications
The extended π-system and hydrogen-bonding capacity make this compound a candidate for:
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Organic Semiconductors: Charge mobility ~10⁻³ cm²/V·s
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Metal-Organic Frameworks (MOFs): Pore sizes ~8–12 Å when coordinated with Zn²⁺/Cu²⁺
Recent Advances and Future Directions
ADME/Tox Profiling
Preliminary in silico assessments indicate:
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BBB Permeability: LogBB = -0.7 (limited CNS penetration)
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CYP450 Interactions: Strong inhibition of CYP3A4 (IC₅₀ ~5 µM)
Synthetic Biology Approaches
CRISPR-edited E. coli strains expressing heterologous aminotransferases could enable biocatalytic production, potentially increasing yields by 40–60% over chemical methods .
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